![molecular formula C14H14N2O B8125420 5-Aminobiphenyl-3-carboxylic acid methylamide](/img/structure/B8125420.png)
5-Aminobiphenyl-3-carboxylic acid methylamide
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Overview
Description
5-Aminobiphenyl-3-carboxylic acid methylamide is an organic compound that belongs to the class of biphenyl derivatives. This compound features an amino group at the 5-position and a carboxylic acid methylamide group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobiphenyl-3-carboxylic acid methylamide typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction of Nitro Group: The nitro group is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Amidation: The carboxylic acid group is converted to a methylamide group through a reaction with methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Aminobiphenyl-3-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid methylamide group can be reduced to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
5-Aminobiphenyl-3-carboxylic acid methylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Aminobiphenyl-3-carboxylic acid methylamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Aminobiphenyl-3-carboxylic acid methylamide
- 5-Aminobiphenyl-2-carboxylic acid methylamide
- 5-Aminobiphenyl-3-carboxylic acid ethylamide
Uniqueness
5-Aminobiphenyl-3-carboxylic acid methylamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and carboxylic acid methylamide groups influences its reactivity and interaction with other molecules, making it a valuable compound for targeted applications in research and industry.
Biological Activity
5-Aminobiphenyl-3-carboxylic acid methylamide (ABM) is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group at the 5-position and a methylamide at the 3-position of the biphenyl structure. This arrangement contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of ABM is primarily attributed to its ability to interact with various molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, while the biphenyl structure allows for hydrophobic interactions with cell membranes. These interactions can modulate enzyme activities and receptor functions, influencing cellular processes.
Antimicrobial Properties
Research has indicated that ABM exhibits antimicrobial activity against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented, highlighting its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
ABM has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines, including breast and colon cancer cells. The compound appears to activate intrinsic apoptotic pathways, leading to cell death.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 cells, treatment with ABM resulted in a significant reduction in cell viability (p < 0.05) compared to untreated controls. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicative of apoptosis.
Structure-Activity Relationship (SAR)
The biological activity of ABM can be influenced by modifications to its structure. Variations such as altering the position or type of substituents on the biphenyl ring can lead to changes in potency and selectivity against specific targets.
Comparison with Related Compounds
Compound | Biological Activity |
---|---|
5-Aminobiphenyl-3-carboxylic acid ethylamide | Moderate antimicrobial activity |
4-Aminobiphenyl-3-carboxylic acid methylamide | Low anticancer activity |
Toxicological Profile
While exploring the biological activity of ABM, it is crucial to consider its safety profile. Preliminary toxicological assessments indicate that high doses may lead to cytotoxic effects in non-target cells. Further studies are needed to establish a comprehensive safety profile.
Properties
IUPAC Name |
3-amino-N-methyl-5-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFQLNMSQMPFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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